(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
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Overview
Description
(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene typically involves the use of fluorinated reagents and iodine sources. One common method is the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as trifluoromethyl iodide and radical initiators . The reaction conditions often require the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous reagents. The production process must ensure the purity and stability of the final product, often requiring rigorous purification steps such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated amines or thiols, while coupling reactions can produce complex fluorinated organic molecules.
Scientific Research Applications
(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can label biomolecules without interfering with biological processes.
Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene involves its ability to participate in radical and nucleophilic substitution reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to interact with various molecular targets. The iodine atom can undergo oxidative addition and reductive elimination, facilitating the formation and cleavage of bonds .
Comparison with Similar Compounds
Similar Compounds
(E)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)butane: A saturated analogue without the double bond.
1,2,3,4,4,4-Hexafluoro-1-bromo-3-(trifluoromethyl)but-1-ene: A similar compound with bromine instead of iodine.
Uniqueness
(Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is unique due to its specific stereochemistry and the presence of both iodine and multiple fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthetic chemistry and materials science .
Properties
IUPAC Name |
(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14/b2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLZYXPNBHIUMY-UPHRSURJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\F)/I)(\C(C(F)(F)F)(C(F)(F)F)F)/F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F9I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896304 |
Source
|
Record name | (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105774-97-8 |
Source
|
Record name | (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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